2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide
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Description
2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential and Neurochemical Studies
Compounds with structural elements similar to "2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide," particularly those involving piperazine and furan moieties, have been explored for their antipsychotic potential. One study synthesized and evaluated a series of conformationally restricted butyrophenones for their affinity for dopamine and serotonin receptors. These compounds exhibited potential as antipsychotic agents, indicating the relevance of such structural motifs in the development of neuroleptic drugs (Raviña et al., 2000).
Antimicrobial and Antifungal Applications
Research on derivatives of furan and piperazine has also shown antimicrobial activities, underscoring their significance in medicinal chemistry. A study on azole derivatives, starting from furan-2-carbohydrazide and including piperazine moieties, demonstrated activity against various microorganisms, highlighting the potential of these structural components in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-Inflammatory and Analgesic Activities
Further research into compounds derived from visnaginone and khellinone, incorporating benzodifuran and piperazine units, has shown significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of such compounds in managing pain and inflammation, with some demonstrating high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
Neuropharmacological Effects
Compounds featuring the furan and piperazine motifs have been synthesized and tested for their effects on neuropharmacological targets. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed promising antidepressant and antianxiety activities in preclinical models, further illustrating the broad spectrum of potential pharmacological applications of these structural frameworks (Kumar et al., 2017).
properties
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-18-12-19(2)26(20(3)13-18)28-25(33)17-31-16-24(35-4)22(32)14-21(31)15-29-7-9-30(10-8-29)27(34)23-6-5-11-36-23/h5-6,11-14,16H,7-10,15,17H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRSDYBQOUMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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